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Ethyl 2-chloro-5-fluoropyridine-4-acetate Documentation Hub

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  • Product: Ethyl 2-chloro-5-fluoropyridine-4-acetate

Core Science & Biosynthesis

Foundational

Safety data sheet (SDS) for Ethyl 2-chloro-5-fluoropyridine-4-acetate

This technical guide is structured as an advanced operational whitepaper, moving beyond the statutory limitations of a standard 16-section SDS. It is designed for application scientists and process chemists who require a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced operational whitepaper, moving beyond the statutory limitations of a standard 16-section SDS. It is designed for application scientists and process chemists who require actionable data for the safe handling, synthesis, and risk mitigation of Ethyl 2-chloro-5-fluoropyridine-4-acetate .

Operational Safety, Chemical Stability, and Handling Protocols

Executive Summary & Chemical Identity

Compound: Ethyl 2-chloro-5-fluoropyridine-4-acetate Class: Halogenated Heterocyclic Ester Application: Pharmaceutical Intermediate (Kinase Inhibitors, Fluorinated Pyridine Scaffolds)

This compound is a specialized building block. The presence of the fluorine atom at the C5 position modulates the pKa and lipophilicity of the pyridine ring, influencing metabolic stability in drug candidates. However, this halogenation pattern also dictates specific safety protocols regarding combustion byproducts (HF) and nucleophilic displacement risks.

Structural & Physical Identification
  • Molecular Formula: C

    
    H
    
    
    
    ClFNO
    
    
  • Molecular Weight: ~217.62 g/mol

  • Predicted Physical State: Low-melting solid or viscous oil (depending on purity).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water (hydrolytic instability).

PropertyValue (Predicted/Typical)Operational Implication
Boiling Point ~280–290°C (at 760 mmHg)High boiling point; vacuum distillation required for purification.
Flash Point >110°CNot classified as highly flammable, but combustible.
LogP ~2.1Moderate lipophilicity; potential for skin absorption.
pKa (Conj. Acid) ~2.5 (Pyridine N)Electron-withdrawing halogens reduce basicity; unlikely to form stable salts with weak acids.

Hazard Profiling & Mechanistic Toxicology

Standard GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

The "Fluorine Effect" on Toxicity

Unlike simple pyridine esters, the 5-fluoro substituent alters the safety profile:

  • Metabolic Resistance: The C-F bond is metabolically stable, but if the ring is oxidized (e.g., during incineration or accidental fire), it releases Hydrogen Fluoride (HF) , necessitating specific firefighting protocols.

  • Lipophilicity: The fluorine atom increases lipid solubility compared to the non-fluorinated analog, enhancing the compound's ability to penetrate the stratum corneum (skin barrier).

Reactivity Hazards
  • Hydrolysis: The ester linkage (-COOEt) is susceptible to hydrolysis under basic or acidic conditions, releasing Ethanol and 2-chloro-5-fluoropyridine-4-acetic acid . The resulting acid is likely corrosive and may crystallize unexpectedly in process lines.

  • Nucleophilic Displacement: The 2-Chloro position is activated for S

    
    Ar reactions. While useful for synthesis, this implies the compound can alkylate biological nucleophiles (proteins/DNA) if exposure is prolonged, suggesting a potential sensitization risk.
    

Safe Handling & Engineering Controls

Core Directive: Containment is prioritized over personal protective equipment (PPE).

Engineering Control Workflow

Use the following logic to determine the workspace requirement:

  • Solid/Powder: Weighing must occur in a HEPA-filtered powder enclosure or Glovebox.

  • Solution: Handling allowed in a standard Chemical Fume Hood (Face velocity > 100 fpm).

Validated PPE Selection

Do not rely on generic "chemical gloves." The presence of the ethyl ester moiety can swell natural rubber.

PPE TypeMaterial StandardBreakthrough TimeRationale
Gloves (Primary) Nitrile (0.11 mm min)>480 minExcellent resistance to ester/pyridine motifs.
Gloves (Splash) Laminate (Silver Shield)>480 minRequired if using DCM or THF as solvents.
Respiratory N95 (Solids) / OV Cartridge (Liquids)N/AUse if fume hood unavailable (Not recommended).
Eye Protection Chemical GogglesN/ASafety glasses insufficient due to irritation potential.
Diagram: Safe Handling Decision Logic

The following diagram illustrates the decision matrix for handling this compound based on its physical state and solvent system.

HandlingProtocol Start Start: Material Intake StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid Weighing Weigh inside Powder Enclosure Solid->Weighing Dust Risk Hood Standard Fume Hood (Sash < 18 inches) Liquid->Hood Dissolution Dissolve in Solvent (DCM/EtOAc) Weighing->Dissolution Dissolution->Hood SolventCheck Solvent Type? Hood->SolventCheck Halogenated DCM / Chloroform SolventCheck->Halogenated Standard EtOAc / Alcohol SolventCheck->Standard DoubleGlove Double Glove: Laminate Inner + Nitrile Outer Halogenated->DoubleGlove Permeation Risk SingleGlove Single Glove: Nitrile (4 mil) Standard->SingleGlove

Caption: Operational workflow for selecting containment and PPE based on physical state and solvent carrier.

Emergency Response Protocols

Self-Validating Step: In any emergency, assume the presence of HF if fire is involved.

Fire Fighting (The HF Risk)

The combustion of C


H

ClFNO

produces Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx).
  • Action: Do NOT use a water jet (spreads the chemical). Use Dry Chemical or CO2 .[1][2][3]

  • Post-Fire: Wash all equipment with Calcium Gluconate solution if HF contamination is suspected.

Spill Cleanup (Self-Validating)
  • Isolate: Evacuate 10 meters in all directions.

  • Neutralize: Do not use water (hydrolysis risk). Absorb with Vermiculite or Sand .

  • Verify: After cleanup, wipe the surface with a solvent-dampened swab and check under UV light (Pyridine rings often fluoresce) or run a TLC plate against a standard to confirm decontamination.

First Aid
  • Eye Contact: Irrigate for 15 minutes. Critical: Do not use neutralizing eye drops.

  • Skin Contact: Wash with soap and water.[4] If redness persists, consider the possibility of HF burn (unlikely from the molecule itself, but possible from degradation products). Apply Calcium Gluconate gel only if specific HF exposure symptoms (deep, throbbing pain) appear.

Synthesis & Stability Considerations

For researchers synthesizing or utilizing this intermediate.

Stability Profile
  • Moisture Sensitivity: Moderate. Store under Argon/Nitrogen.

  • Temperature: Store at 2–8°C. Long-term storage at RT may lead to transesterification or hydrolysis if moisture is present.

  • Incompatibilities: Strong oxidizers (N-oxide formation), Strong bases (Ester hydrolysis or S

    
    Ar at C2).
    
Synthetic Pathway Visualization

The following diagram outlines the typical synthetic utility and potential degradation pathways.

SynthesisPath cluster_risk Degradation Risk Compound Ethyl 2-chloro-5-fluoropyridine-4-acetate Acid Acid Derivative (Corrosive) Compound->Acid Hydrolysis (Base) Amide Amide Scaffold (Drug Target) Compound->Amide Aminolysis NOxide N-Oxide (Active Metabolite) Compound->NOxide Oxidation Base NaOH / LiOH Amine R-NH2 (Nucleophile) Oxidizer mCPBA

Caption: Chemical reactivity profile showing hydrolysis risks and synthetic utility pathways.

Disposal & Environmental Impact

Directive: This compound contains halogens (Cl, F) and must not be disposed of in general organic waste if the facility separates halogenated waste.

  • Classification: Halogenated Organic Solvent/Solid Waste.

  • Incineration: Must be performed in an incinerator equipped with a scrubber to capture HF and HCl gases.

  • Aquatic Toxicity: Pyridine derivatives are often harmful to aquatic life (Category 3). Do not allow to enter drains.[2]

References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-4-fluoropyridine. (Analogous halogenated pyridine hazard data). Link

  • Sigma-Aldrich. (2023).[2][5] Safety Data Sheet: Ethyl 2-(2-chloropyridin-4-yl)acetate. (Structural analog for ester handling). Link

  • National Institutes of Health (NIH). (2020). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Link

  • PubChem. (n.d.). Compound Summary: 2-Chloro-5-fluoropyridine derivatives. Link

  • ResearchGate. (2015). Efficient and Scalable Synthesis of Halogenated Nicotinoyl Acetates. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-chloro-5-fluoropyridine-4-acetate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Eth...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-chloro-5-fluoropyridine-4-acetate. This key intermediate often presents unique purification hurdles due to its chemical nature and the potential for closely related impurities. This document offers troubleshooting strategies and detailed protocols to achieve high purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying Ethyl 2-chloro-5-fluoropyridine-4-acetate?

A: Impurities typically arise from starting materials, side reactions, or product degradation. Key species to monitor for include:

  • Starting Materials: Unreacted precursors used in the synthesis, such as halogenated pyridine precursors.[1][2]

  • Hydrolysis Product: The corresponding carboxylic acid, 2-chloro-5-fluoropyridine-4-acetic acid, formed by the hydrolysis of the ethyl ester. This is a very common impurity, especially if aqueous workups are performed under non-neutral pH conditions.[3][4]

  • Isomeric Byproducts: Depending on the synthetic route, isomers may form, which can be challenging to separate due to similar physical properties.[5][6]

  • Over-reacted Species: Products of further halogenation or substitution if reaction conditions are not carefully controlled.[7]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Heptane, Toluene) are common and must be removed.[8][9]

Q2: What is the best general strategy for a first-pass purification of a crude reaction mixture?

A: For most crude mixtures of this compound, silica gel flash column chromatography is the most effective initial purification method.[10] It is highly versatile for removing a wide range of impurities, from non-polar starting materials to more polar byproducts like the hydrolyzed acid. A gradient elution, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, often yields the best separation.[10]

Q3: How can I specifically remove the 2-chloro-5-fluoropyridine-4-acetic acid impurity?

A: If the carboxylic acid is the primary impurity, a carefully controlled aqueous wash can be effective. Dissolve the crude product in a water-immiscible organic solvent (like ethyl acetate) and wash with a mild, cold base such as a saturated sodium bicarbonate solution.[8] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Caution: Use of strong bases or prolonged exposure can promote hydrolysis of the desired ethyl ester product. Perform this wash quickly and at a low temperature. The organic layer should be subsequently washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated.[10][11]

Q4: My purified product is a persistent oil, but literature suggests it should be a solid. What can I do?

A: The presence of even minor impurities can inhibit crystallization, resulting in an oil. First, confirm purity by a high-resolution technique like HPLC or NMR. If impurities are detected, re-purification by column chromatography is recommended. If the product is pure but remains an oil, it may be a supercooled liquid. Inducing crystallization can be attempted by:

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Seeding: Introducing a tiny crystal of previously solidified material.

  • Solvent-Precipitation: Dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexane or heptane) until persistent cloudiness appears, then allowing it to stand.[12]

Q5: Which analytical techniques are essential for confirming the purity of my final product?

A: A combination of methods is recommended for comprehensive purity assessment:

  • HPLC: Provides quantitative data on purity (often as area % under the curve) and can resolve closely related impurities.[1][13]

  • NMR (¹H and ¹⁹F): Confirms the chemical structure and can detect and identify impurities, including residual solvents.

  • GC-MS: Ideal for identifying and quantifying volatile impurities and residual solvents.[14]

  • TLC: A quick, qualitative check for baseline impurities and comparison against starting materials and known byproducts.[8]

Section 2: Troubleshooting Guides for Common Purification Issues
Problem: Poor Separation During Column Chromatography

Q: My target compound co-elutes with an unknown impurity on a silica gel column using a Hexane/Ethyl Acetate system. How can I improve resolution?

A: Expertise & Causality: Co-elution occurs when the target compound and an impurity have very similar affinities for the stationary phase (silica gel) in the chosen mobile phase. To improve separation, you must alter the relative affinities. This can be achieved by modifying the mobile phase or, in more difficult cases, changing the stationary phase.[15]

Troubleshooting Protocol: Optimizing Chromatographic Separation

  • Systematic TLC Analysis: Before running another column, screen various solvent systems using TLC. Spot the crude mixture on several TLC plates and develop them in chambers containing different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate) and different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone). The ideal system will show a clear separation between the spot for your desired product and the impurity, with the product spot having an Rf value between 0.2 and 0.4.

  • Employ Gradient Elution: If a single isocratic system doesn't resolve all impurities, a gradient elution is highly effective.[10] Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute your product, leaving more polar impurities on the column.

  • Modify the Stationary Phase: If silica gel fails to provide adequate separation, consider alternatives. Alumina (basic or neutral) offers a different selectivity and may resolve impurities that are problematic on silica. For highly polar compounds, a reverse-phase (e.g., C18) column might be necessary, though this is less common for primary purification.[15]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad peaks and poor separation.[15] As a rule of thumb, the mass of the crude material should be about 1-5% of the mass of the silica gel.

Solvent SystemPolarityTypical Applications & Notes
Hexane / Ethyl AcetateLow to MediumThe standard choice for many pyridine esters. Excellent for fine-tuning polarity.
Dichloromethane / MethanolMedium to HighUseful for more polar compounds. Caution: Methanol can dissolve silica to some extent.
Toluene / AcetoneLow to MediumOffers different selectivity compared to ester-based systems.
Problem: Product Fails to Crystallize or "Oils Out"

Q: I have a chromatographically pure fraction that won't crystallize from my chosen solvent. It either remains fully dissolved or separates as an oil. What is the solution?

A: Expertise & Causality: Crystallization requires the compound to be highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[16] "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming a crystal lattice.[17] This can be solved by finding a more suitable solvent or solvent system.

Troubleshooting Protocol: Systematic Recrystallization

  • Solvent Screening: Use small vials to test the solubility of ~10-20 mg of your product in 0.5 mL of various solvents at room temperature and then upon heating. A good single solvent will dissolve the compound when hot but not when cold.[16][17]

  • Utilize a Two-Solvent (Solvent/Anti-Solvent) System: This is a powerful technique when no single solvent is ideal.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Ethyl Acetate, Dichloromethane).

    • Heat the solution gently.

    • Slowly add a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., Hexane, Heptane, Pentane) dropwise until the solution becomes persistently cloudy.[12]

    • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. Crystals should form as the solubility decreases.[18]

  • Control the Cooling Rate: Rapid cooling often leads to the precipitation of impurities or the formation of small, impure crystals. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath to maximize recovery.[16][18]

Section 3: Standard Operating Procedures (SOPs)
SOP 1: Purification by Silica Gel Flash Column Chromatography
  • Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel by mixing and evaporating the solvent. Carefully add the dry, pre-adsorbed sample to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions continuously.

  • Monitoring: Spot each fraction on a TLC plate. Visualize the spots using a UV lamp (254 nm).

  • Gradient Increase (if needed): Once non-polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., move to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the target compound.

  • Fraction Pooling & Concentration: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator.

  • Final Drying: Place the concentrated product under high vacuum to remove any final traces of solvent.

SOP 2: Purification by Two-Solvent Recrystallization
  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal volume of a "good" solvent (e.g., Ethyl Acetate) and heat gently with swirling until the solid is completely dissolved.[16]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., Heptane) drop-by-drop until the solution turns faintly and persistently cloudy. Add 1-2 more drops of the "good" solvent to restore clarity.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[18]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Section 4: Visual Workflows

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final State Crude Crude Product Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision Primary Impurity Type? Analysis->Decision ColChrom Column Chromatography Decision->ColChrom Multiple / Unknown Polarity Impurities Recryst Recrystallization Decision->Recryst Solid with Few Closely-related Impurities Wash Aqueous Wash (e.g., NaHCO3) Decision->Wash Acidic Impurities (e.g., Carboxylic Acid) FinalAnalysis Final Purity Check (HPLC > 99%) ColChrom->FinalAnalysis Recryst->FinalAnalysis Wash->ColChrom Further Purification Needed PureProduct Pure Product FinalAnalysis->PureProduct

Caption: General decision workflow for purifying Ethyl 2-chloro-5-fluoropyridine-4-acetate.

Chromatography_Troubleshooting Start Column Run Shows Poor Separation Check_Loading Review Sample Load (1-5% of Silica Mass?) Start->Check_Loading TLC_Screen Perform TLC Screen with New Solvent Systems Try_Gradient Implement Gradient Elution (e.g., 5% to 30% EtOAc) TLC_Screen->Try_Gradient Change_Solvent Change Solvent System (e.g., DCM/MeOH) TLC_Screen->Change_Solvent Is_Overloaded Overloaded? Check_Loading->Is_Overloaded Reduce_Load Reduce Sample Load and Re-run Column Is_Overloaded->Reduce_Load Yes CoElution True Co-elution Observed on TLC Is_Overloaded->CoElution No Success Successful Separation Reduce_Load->Success CoElution->TLC_Screen ReRun Re-run Column with Optimized Method Try_Gradient->ReRun Change_Solvent->ReRun ReRun->Success

Caption: Troubleshooting workflow for poor separation in column chromatography.

References
  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • Pyridines deep dive: Applications and side effects | Blog - Chempanda. Chempanda. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Process for the separation of ethyl acetate from ethanol and water by extractive distillation. Google Patents.
  • REACTIVE DISTILLATION FOR ETHYL ACETATE PRODUCTION. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. Available at: [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Energy-saving investigation of vacuum reactive distillation for the production of ethyl acetate. SpringerLink. Available at: [Link]

  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. Available at: [Link]

  • Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step. ResearchGate. Available at: [Link]

  • REGIOSELECl'IVE ORTHO-LITHIATION OF HALOPYRIDINES. SYNTHESES OF ORTHO-DISUJBSTITWED PYRIDINES AND A CONVENIENT GENERATION OF ,. ResearchGate. Available at: [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available at: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science. Available at: [Link]

  • Vacuum membrane distillation to remove ethyl acetate from aqueous solutions. Desalination and Water Treatment. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • Recrystallization - Part 2. Available at: [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Available at: [Link]

  • Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. Google Patents.
  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Available at: [Link]

  • Design, Synthesis, Characterization, and Anticancer Properties of Novel Derivatives of 2-(4-t-Butyl)-5-(5-Aryl Substituted-1, 3, - Letters in Applied NanoBioScience. Available at: [Link]

  • Analytical Method Summaries. Eurofins. Available at: [Link]

  • How to purify and isolate required compound from a reaction mixture? ResearchGate. Available at: [Link]

  • Validation of analytical methods. Eurachem. Available at: [Link]

  • DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry. Available at: [Link]

  • 2-chloro-5-ethyl pyridine preparation method. Google Patents.
  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Available at: [Link]

  • Analytical methods for the detection of counterfeit pharmaceuticals. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Arkivoc. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Pyridine Acetates

For researchers and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of discovery. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of discovery. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a powerful tool for this purpose.[1] However, the differentiation of positional isomers, molecules with the same chemical formula but different arrangements of atoms, presents a significant analytical challenge.[2][3][4] This guide provides an in-depth comparison of the gas-phase fragmentation patterns of pyridine acetate (acetoxypyridine) isomers, offering insights into how the substituent position governs the molecule's breakdown under collision-induced dissociation (CID).

Introduction: The Challenge of Isomer Differentiation

Pyridine acetates are heterocyclic compounds containing both a pyridine ring and an acetate ester functional group. The position of the acetate group on the pyridine ring (positions 2, 3, or 4) results in three distinct positional isomers. While these isomers may exhibit similar physical and chemical properties, their biological activities can differ substantially. Therefore, unambiguous identification is critical.

Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like pyridine acetates, typically generating a protonated molecular ion, [M+H]⁺.[5] Subsequent fragmentation of this precursor ion via CID in a tandem mass spectrometer provides a structural fingerprint.[6] The resulting product ion spectrum is dictated by the molecule's inherent chemical stability and the specific pathways available for fragmentation.[7][8]

General Fragmentation Pathways of Acetylated Compounds

Before delving into isomer-specific patterns, it's essential to understand the fundamental fragmentation reactions common to acetylated compounds under ESI-MS/MS conditions. For a pyridine acetate with a molecular weight of 137.14 g/mol , the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 138.1.

The most characteristic fragmentation is the neutral loss of ketene (CH₂=C=O), which has a mass of 42.0 Da. This reaction is a hallmark of acetate esters and proceeds through a well-established mechanism, resulting in the formation of a protonated hydroxypyridine ion.

  • [M+H]⁺ → [M+H - 42]⁺ + CH₂=C=O

  • m/z 138.1 → m/z 96.1 + 42.0

This fragmentation is often the most abundant pathway and serves as a key diagnostic marker for the presence of the acetate group.

A Comparative Analysis of Pyridine Acetate Isomers

The true power of MS/MS lies in its ability to reveal subtle structural differences. The position of the acetate group on the pyridine ring directly influences the stability of the precursor and fragment ions, leading to distinct fragmentation patterns that allow for differentiation.

2-Acetoxypyridine: The Influence of the Ortho Nitrogen

When the acetate group is at the 2-position, it is ortho to the ring nitrogen. This proximity allows for potential neighboring group participation, influencing the fragmentation cascade.

Upon CID, the primary fragmentation is the expected loss of ketene to form the 2-hydroxypyridine ion at m/z 96.1. However, the subsequent fragmentation of this ion can be informative. 2-hydroxypyridine exists in equilibrium with its pyridone tautomer. The loss of carbon monoxide (CO, 28 Da) from the pyridone form is a common fragmentation pathway for such structures.

Diagram: Fragmentation of 2-Acetoxypyridine

G M_H [2-Acetoxypyridine+H]⁺ m/z 138.1 frag_96 [2-Hydroxypyridine+H]⁺ m/z 96.1 M_H->frag_96 - CH₂CO (42 Da) frag_68 [C₄H₄N+H]⁺ m/z 68.1 frag_96->frag_68 - CO (28 Da)

A simplified fragmentation pathway for protonated 2-acetoxypyridine.

3-Acetoxypyridine: A More "Classic" Pattern

With the acetate group at the 3-position (meta to the nitrogen), the direct electronic interaction seen in the 2-isomer is absent. Its fragmentation is therefore more representative of a standard aromatic acetate.

The dominant fragmentation is, again, the loss of ketene (42 Da) to produce the protonated 3-hydroxypyridine ion at m/z 96.1. This ion is generally more stable than its 2- and 4-isomers and may exhibit less subsequent fragmentation under identical CID conditions. The loss of CO is less favorable from this isomer compared to the 2-isomer. This difference in the propensity to lose CO can be a key differentiator.

Diagram: Fragmentation of 3-Acetoxypyridine

G M_H [3-Acetoxypyridine+H]⁺ m/z 138.1 frag_96 [3-Hydroxypyridine+H]⁺ m/z 96.1 M_H->frag_96 - CH₂CO (42 Da)

Primary fragmentation pathway for protonated 3-acetoxypyridine.

4-Acetoxypyridine: Resonance and Stability

The 4-acetoxypyridine isomer, with the acetate group para to the nitrogen, also shows the characteristic loss of ketene to form the m/z 96.1 ion. The resulting 4-hydroxypyridine ion can tautomerize to a pyridone form, similar to the 2-isomer. This structure is stabilized by resonance, potentially influencing the relative abundance of the fragment ions. The loss of CO from the resulting m/z 96.1 ion is a possible, though often minor, pathway.

The key to differentiation often lies not in the presence or absence of fragments, which can be common to all isomers, but in their relative intensities. The stability of the 4-pyridone structure might lead to a higher abundance of the m/z 96.1 fragment compared to the other isomers under certain conditions.

Diagram: Fragmentation of 4-Acetoxypyridine

G M_H [4-Acetoxypyridine+H]⁺ m/z 138.1 frag_96 [4-Hydroxypyridine+H]⁺ m/z 96.1 M_H->frag_96 - CH₂CO (42 Da) frag_68 [C₄H₄N+H]⁺ m/z 68.1 frag_96->frag_68 - CO (28 Da) (minor)

A simplified fragmentation pathway for protonated 4-acetoxypyridine.

Quantitative Comparison: Differentiating by Ion Ratios

While the primary fragments are often the same, the relative abundance of these ions provides the quantitative data needed for confident isomer assignment. By applying a standardized collision energy, the ratio of fragment ion intensities can be a reproducible and reliable metric.

Precursor Ion (m/z)Isomer PositionPrimary Fragment (m/z)Key Neutral LossSecondary Fragment (m/z)Relative Ion Ratio*
138.12-Acetoxypyridine96.1-42 Da (Ketene)68.1[96.1]/[68.1] is relatively low
138.13-Acetoxypyridine96.1-42 Da (Ketene)-[96.1] is the dominant fragment
138.14-Acetoxypyridine96.1-42 Da (Ketene)68.1 (minor)[96.1]/[68.1] is relatively high

*Note: These ratios are illustrative and can vary based on instrumentation and experimental conditions (e.g., collision energy). The key is the relative difference observed between isomers under identical conditions.

The most reliable method for differentiation is to compare the full product ion spectra. The 2-isomer is expected to show a more prominent m/z 68 ion compared to the 3- and 4-isomers, providing a clear point of distinction.

Experimental Protocol: Acquiring High-Quality MS/MS Data

To achieve reproducible fragmentation patterns for comparison, a robust and well-defined analytical method is crucial. This protocol outlines a general procedure for the analysis of pyridine acetates using a standard LC-MS/MS system.

Objective: To generate distinct and reproducible product ion spectra for pyridine acetate isomers.

Materials:

  • Pyridine acetate isomer standards (2-, 3-, and 4-acetoxypyridine)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Calibrated LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source

Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.

    • Create a working solution of each isomer at 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.[9]

  • Liquid Chromatography (Optional but Recommended):

    • While direct infusion can be used, chromatographic separation is recommended to resolve isomers if analyzing a mixture.[2]

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to elute the compounds (e.g., 5% to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV. Rationale: This voltage is typically sufficient for stable spray and efficient ionization without causing in-source fragmentation.[10]

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C. Rationale: These temperatures ensure efficient solvent evaporation and ion desolvation.

  • MS/MS Data Acquisition:

    • MS1 Scan: First, perform a full scan (e.g., m/z 50-200) to confirm the presence of the precursor ion at m/z 138.1.

    • Product Ion Scan (MS/MS):

      • Precursor Ion: m/z 138.1.

      • Isolation Width: ~1 Da.

      • Collision Gas: Argon.

      • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). Rationale: A ramp allows for the observation of the full fragmentation pattern and helps in identifying the optimal energy to maximize the intensity of diagnostic fragments.[6] For comparison, select a single CE value (e.g., 20 eV) that provides good fragmentation for all isomers and apply it consistently.

    • Data Analysis: Analyze the resulting product ion spectra for each isomer, paying close attention to the presence and relative intensities of the ions at m/z 96.1 and 68.1.

Workflow: Isomer Differentiation by LC-MS/MS

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Tandem MS (MS/MS) cluster_3 Data Interpretation Prep 1 µg/mL solution in ACN:H₂O + 0.1% FA LC LC Separation (C18 Column) Prep->LC MS1 MS1 Scan: Confirm [M+H]⁺ at m/z 138.1 LC->MS1 MS2 Isolate m/z 138.1 Apply Collision Energy (CID) MS1->MS2 Precursor Found Spectrum Acquire Product Ion Spectrum MS2->Spectrum Compare Compare Spectra: Focus on m/z 96.1 & 68.1 ratios Spectrum->Compare

A step-by-step workflow for the comparative analysis of pyridine acetate isomers.

Conclusion

The gas-phase fragmentation of pyridine acetate isomers, while dominated by a common neutral loss of ketene, exhibits subtle yet significant differences that can be exploited for their unambiguous differentiation. The relative position of the acetate group to the pyridine nitrogen dictates the stability of subsequent fragments, with the 2-acetoxypyridine isomer often showing a more pronounced secondary fragmentation (loss of CO) compared to the 3- and 4-isomers. By employing a standardized LC-MS/MS protocol and carefully comparing the relative abundances of key fragment ions, researchers can confidently distinguish between these critical positional isomers, ensuring data integrity in drug discovery and development pipelines.

References

  • Mass Spectrometry Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 13, 2024, from [Link]

  • Van Bramer, S. E. (2014, December 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International, 27(12). Retrieved February 13, 2024, from [Link]

  • Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved February 13, 2024, from [Link]

  • Sitarska, A. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Retrieved February 13, 2024, from [Link]

  • McCabe, M. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved February 13, 2024, from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 13, 2024, from [Link]

  • Stuhmer, E. L., et al. (2020). Discrimination of seized drug positional isomers based on statistical comparison of electron-ionization mass spectra. Forensic Chemistry, 20. Office of Justice Programs. Retrieved February 13, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]

  • Johny, C., et al. (2020). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics. Retrieved February 13, 2024, from [Link]

  • Bonetti, J. L., et al. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. ResearchGate. Retrieved February 13, 2024, from [Link]

  • Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12). Retrieved February 13, 2024, from [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved February 13, 2024, from [Link]

  • Mass Spectrometry Fragmentation. (n.d.). ChemConnections. Retrieved February 13, 2024, from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). University of Birmingham. Retrieved February 13, 2024, from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Borges, C. P., et al. (2015). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Journal of Mass Spectrometry, 50(1), 136-44. Retrieved February 13, 2024, from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Retrieved February 13, 2024, from [Link]

  • Madhusudanan, K. P., et al. (n.d.). Acetone chemical ionization studies. VIII: pyridine derivatives. ResearchGate. Retrieved February 13, 2024, from [Link]

  • Wesdemiotis, C. (2011). Fragmentation pathways of polymer ions. Mass Spectrometry Reviews, 30(4), 523-559. Retrieved February 13, 2024, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Retrieved February 13, 2024, from [Link]

  • 4-Acetylpyridine | C7H7NO. (n.d.). PubChem. Retrieved February 13, 2024, from [Link]

  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. (2024, February 10). PMC. Retrieved February 13, 2024, from [Link]

  • Al-Tannak, N. F., et al. (2021). Source-Induced Dissociation Vs Collision-Induced Dissociation Fragmentation Behavior of Four Antiviral Drugs in a Liquid Chromatography Ion-Trap Mass Spectrometry. Biomedical Journal of Scientific & Technical Research. Retrieved February 13, 2024, from [Link]

  • Collision-induced dissociation. (n.d.). Wayne State University. Retrieved February 13, 2024, from [Link]

Sources

Comparative

Validating Purity of Ethyl 2-chloro-5-fluoropyridine-4-acetate for GMP: A Comparative Analytical Guide

Executive Summary Ethyl 2-chloro-5-fluoropyridine-4-acetate (CAS: 883543-26-8) is a critical intermediate in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics. Its structural complexity—featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-5-fluoropyridine-4-acetate (CAS: 883543-26-8) is a critical intermediate in the synthesis of advanced kinase inhibitors and fluoroquinolone antibiotics. Its structural complexity—featuring a basic pyridine nitrogen, labile ester moiety, and halogen substituents—presents unique challenges for Good Manufacturing Practice (GMP) validation.

This guide compares the industry-standard HPLC-UV method against the orthogonal Quantitative NMR (qNMR) approach. While HPLC-UV remains the workhorse for routine release testing due to its sensitivity, qNMR is demonstrated here as the superior tool for primary reference standard qualification and absolute purity assessment, eliminating the "response factor bias" often seen in halogenated pyridines.

Part 1: The Challenge & Strategic Analysis

The Molecule in Context

The target molecule contains three distinct functional zones that dictate analytical strategy:

  • Pyridine Ring: Susceptible to peak tailing on silica-based columns due to silanol interactions.

  • Ethyl Ester: Prone to hydrolysis into 2-chloro-5-fluoropyridine-4-acetic acid (Impurity A) if moisture or pH is uncontrolled.

  • Halogens (Cl, F): These electron-withdrawing groups alter the UV absorption maximum (

    
    ), often shifting it away from standard 254 nm detection, requiring specific wavelength optimization.
    
Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS
FeatureHPLC-UV (Method A) qNMR (Method B) LC-MS (Method C)
Primary Role Routine QC Release TestingReference Standard CertificationTrace Impurity Identification
Basis of Purity Relative Area % (assumes equal response)Molar Ratio (Absolute Purity)Ionization Efficiency
Strengths High precision, separates isomers, low LODNo reference standard needed, rapidDetects non-UV active impurities
Weaknesses Requires reference standard, risk of co-elutionHigh LOD (typically >0.1%), costNon-linear response, matrix effects
GMP Utility High (Standard for CoA)Medium (Validation Support)High (Genotoxic Impurity Screening)

Scientist’s Verdict: For GMP release, HPLC-UV is the validated standard. However, qNMR is mandatory for establishing the potency of the Reference Standard used in the HPLC assay.

Part 2: Validated Experimental Protocols

Protocol A: GMP-Compliant HPLC-UV Method

Designed for routine release testing per ICH Q2(R2).

1. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Rationale: End-capped column prevents pyridine tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: Low pH (<2.5) protonates the pyridine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 0-2 min (5% B); 2-15 min (5%

    
     90% B); 15-20 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm. Rationale: Determined via PDA scan to maximize signal-to-noise for the pyridine core.

  • Column Temp: 30°C.

2. Standard Preparation: Dissolve 10.0 mg of Ethyl 2-chloro-5-fluoropyridine-4-acetate Reference Standard in 10 mL of 50:50 Water:ACN.

3. System Suitability Criteria (Mandatory):

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • %RSD of 6 Replicate Injections:

    
    
    
Protocol B: Orthogonal qNMR Purity Assessment

Used to validate the "Mass Balance" of the HPLC method.

1. Internal Standard (IS) Selection:

  • Compound: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Requirement: High purity (>99.9% TraceCERT), non-hygroscopic, distinct chemical shift.

2. Sample Preparation:

  • Weigh accurately ~15 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into a vial.
  • Dissolve in 0.7 mL DMSO-

    
    . Rationale: Ensures complete solubility and separates water peaks.
    

3. Acquisition Parameters (Bruker 400 MHz):

  • Pulse Angle: 90°.

  • Relaxation Delay (d1): 60 seconds. Critical: Must be

    
     (longest relaxation time) to ensure full magnetization recovery for accurate integration.
    
  • Scans (ns): 16 or 32.

4. Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4][5][6][7]

Part 3: Validation Data & Results (Simulated)

The following data represents a typical validation summary for this molecule, adhering to ICH Q2(R2) guidelines.

Table 1: Method Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (RT)Purity Angle < Purity Threshold (PDA)Pass
Linearity (

)


(Range: 50-150% of target)
Pass
Accuracy (Recovery) 98.0% - 102.0%Mean: 99.4% (at 3 levels)Pass
Precision (Repeatability) RSD

0.4% (n=6)Pass
LOD / LOQ S/N > 3 / S/N > 100.02% / 0.05%Pass
Solution Stability Change < 1.0% over 24hStable for 48h at 5°CPass

Part 4: Visualizing the Analytical Workflow

Diagram 1: The GMP Validation Decision Tree

This workflow illustrates how to move from method development to final release, ensuring regulatory compliance.

ValidationWorkflow cluster_0 Critical Checkpoint Start Method Development (Screening Columns/pH) PreVal Pre-Validation (Stress Testing/Forced Degradation) Start->PreVal Protocol Validation Protocol (Define Criteria per ICH Q2) PreVal->Protocol Method Finalized Execution Execute Experiments (Linearity, Accuracy, LOQ) Protocol->Execution Review Data Review (Compare vs Criteria) Execution->Review Review->Start Fail (Optimize) Report Validation Report (Approved for GMP Use) Review->Report Pass

Caption: A linear workflow demonstrating the progression from initial method screening to final GMP validation reporting, highlighting the feedback loop if criteria are not met.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate is vital for Specificity testing.

ImpurityMap Main Ethyl 2-chloro-5-fluoropyridine-4-acetate (Target Analyte) ImpA Impurity A: Hydrolysis (Carboxylic Acid) Main->ImpA Moisture/High pH ImpB Impurity B: Regioisomer (2,6-dichloro analog) Main->ImpB Synthesis Side-Rxn ImpC Impurity C: Starting Material (Unreacted Precursor) Main->ImpC Incomplete Rxn Detection Detection Method: HPLC-UV @ 265nm Main->Detection RT: 1.0 ImpA->Detection RT: ~0.4 RRT ImpB->Detection RT: ~1.1 RRT ImpC->Detection RT: ~0.8 RRT

Caption: Fate map identifying the origins of key impurities (Hydrolysis, Synthesis artifacts) and their relative retention times (RRT) in the HPLC method.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8] [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9][Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6][10][11][12][13] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][11] [Link]

  • Center for Drug Evaluation and Research (CDER). (2024). Q2(R2) Validation of Analytical Procedures.[Link]

Sources

Validation

Comparative FTIR Analysis Guide: Ethyl 2-chloro-5-fluoropyridine-4-acetate

Executive Summary Ethyl 2-chloro-5-fluoropyridine-4-acetate is a high-value heterocyclic intermediate utilized in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., tyrosine kinase inhibitors). Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-chloro-5-fluoropyridine-4-acetate is a high-value heterocyclic intermediate utilized in the synthesis of fluorinated pyridine-based pharmaceuticals (e.g., tyrosine kinase inhibitors). Its structural integrity is defined by three competing electronic environments: the electron-deficient pyridine ring, the electronegative halogen substituents (Cl, F), and the labile ethyl ester side chain.

This guide provides a rigorous FTIR spectral analysis derived from structural motif extrapolation and analogous compound data. It specifically addresses the Quality Control (QC) challenge of distinguishing the target ester from its primary degradation product (the hydrolyzed acid) and its non-fluorinated precursors.

Molecular Dissection & Spectral Fingerprint

The FTIR spectrum of this compound is a superposition of four distinct vibrational zones. Understanding the causality between the structure and the wavenumber shift is essential for accurate identification.

Table 1: Characteristic FTIR Peaks (Theoretical Assignment)
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode & Causality
Ester Carbonyl 1735 – 1750 Strongν(C=O) : The electron-withdrawing pyridine ring slightly increases the double-bond character compared to aliphatic esters (~1735), pushing the frequency higher.
Pyridine Ring 1580 – 1600 Mediumν(C=N), ν(C=C) : Skeletal ring breathing. The 2-Cl and 5-F substitutions break the symmetry, often causing this band to split or appear as a doublet.
Fluorine Moiety 1240 – 1270 Very Strongν(C-F) : Aromatic C-F stretch. This is a diagnostic marker. It is intense and often overlaps with the ester C-O stretches, creating a complex "fingerprint" envelope.
Ester Ether 1200 – 1230 Strongν(C-O-C) : The "Rule of Three" for esters dictates strong bands here. In this molecule, it convolutes with the C-F signal.
Chlorine Moiety 1050 – 1090 Med/Weakν(C-Cl) : Aromatic C-Cl vibrations often couple with ring deformations. A secondary band may appear in the fingerprint region (~700-750 cm⁻¹).
Aromatic C-H 3050 – 3100 Weakν(C-H) : Represents the isolated protons at positions 3 and 6 on the pyridine ring.
Aliphatic C-H 2980, 2930 Mediumν(C-H) : Asymmetric and symmetric stretches of the ethyl group (-CH₂CH₃).

Comparative Analysis: Target vs. Alternatives

In a development context, "alternatives" often refer to impurities or structural analogs that must be differentiated.

Comparison A: Target Ester vs. Hydrolysis Impurity (The Acid)

The most common stability issue is the hydrolysis of the ethyl ester to 2-chloro-5-fluoropyridine-4-acetic acid .

  • Diagnostic Shift (Carbonyl): The Ester C=O (1735-1750 cm⁻¹) shifts to the Acid C=O (1700-1725 cm⁻¹). In the solid state (dimerized acid), this shift is distinct.

  • Diagnostic Appearance (Hydroxyl): The Ester spectrum has a clean baseline >3100 cm⁻¹. The Acid exhibits a massive, broad O-H stretch (2500–3300 cm⁻¹) , often described as a "beard" on the spectrum.

  • Loss of Ethyl Signals: The aliphatic C-H stretches (2980 cm⁻¹) disappear in the acid derivative.

Comparison B: Target Ester vs. Non-Fluorinated Analog

Differentiation from Ethyl 2-chloropyridine-4-acetate (missing the 5-F) is critical during process optimization.

  • The Fluorine Marker: The non-fluorinated analog lacks the intense band at 1240–1270 cm⁻¹ . While both have C-O stretches in this region, the fluorinated compound will show a significantly broader and more intense absorption envelope due to the polarity of the C-F bond.

  • Ring Mode Shift: The presence of Fluorine (highly electronegative) at position 5 stiffens the ring, typically blue-shifting the skeletal ring vibrations (1580 cm⁻¹) by 10-15 cm⁻¹ compared to the non-fluorinated counterpart.

Visualization of Spectral Logic

The following diagrams illustrate the logical flow for assigning peaks and the degradation pathway monitoring.

Spectral_Logic cluster_0 Molecular Structure cluster_1 Vibrational Zones cluster_2 Diagnostic Peaks Struct Ethyl 2-chloro-5-fluoropyridine-4-acetate Zone1 High Frequency (>3000 cm⁻¹) Struct->Zone1 Zone2 Functional Region (1500-1800 cm⁻¹) Struct->Zone2 Zone3 Fingerprint Region (<1500 cm⁻¹) Struct->Zone3 Peak1 Ar-H (3060) Alk-H (2980) Zone1->Peak1 C-H Modes Peak2 Ester C=O (1740) Zone2->Peak2 Carbonyl Peak3 Pyridine Ring (1590) Zone2->Peak3 Skeletal Peak4 C-F Stretch (1250) Zone3->Peak4 Halogen

Caption: Logical flow mapping the molecular structure to specific vibrational zones and diagnostic peaks.

Hydrolysis_Pathway Ester Target: Ethyl Ester (C=O @ 1740 cm⁻¹) Reaction + H₂O / Hydrolysis Ester->Reaction Acid Impurity: Carboxylic Acid (C=O @ 1710 cm⁻¹) Reaction->Acid Change1 Appearance of Broad O-H (2500-3300 cm⁻¹) Acid->Change1 QC Indicator Change2 Loss of Ethyl C-H (2980 cm⁻¹) Acid->Change2 QC Indicator

Caption: Degradation pathway showing the spectral shifts used to detect hydrolysis impurities.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts, follow this specific ATR (Attenuated Total Reflectance) protocol.

Method: Diamond ATR-FTIR
  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) to verify no residual CO₂ or H₂O vapor peaks.

  • Sample Loading: Place ~5-10 mg of the solid intermediate onto the crystal.

  • Pressure Application: Apply high pressure using the anvil. Note: Ensure the sample is a fine powder; large crystals can scratch the anvil or provide poor contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 or 64 (To resolve the weak C-Cl bands).

    • Range: 4000 – 600 cm⁻¹.

  • Validation Check:

    • Look at the 2300-2400 cm⁻¹ region. If peaks exist, purge the system (CO₂ contamination).

    • Verify the C=O peak intensity is between 0.2 and 0.8 Absorbance units for linearity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (General assignment of Esters and Pyridines).

  • Green, J. H. S., et al. (1970). "Vibrational spectra of benzene derivatives." Spectrochimica Acta Part A: Molecular Spectroscopy. (Foundational work on halogenated aromatic ring vibrations).

  • BenchChem. "FT-IR Analysis of Novel Pyridine Derivatives." (General protocols for pyridine functionalization).

  • Chemistry LibreTexts. "Infrared Spectroscopy: Esters and Aromatics." (Reference for C=O and C-F frequency ranges).

  • NIST Chemistry WebBook. "Standard Reference Data for 2-Chloropyridine." (Used for analog comparison).

Comparative

A Comparative Benchmarking Guide to the Synthesis of Alkyl 2-Chloro-5-fluoropyridine-4-carboxylates

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of highly functionalized heterocyclic scaffolds is a paramount objective. Alkyl 2-chloro-5-fluoropyridine-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of highly functionalized heterocyclic scaffolds is a paramount objective. Alkyl 2-chloro-5-fluoropyridine-4-carboxylates are valuable building blocks, serving as key intermediates in the synthesis of a range of pharmaceutical and agrochemical agents. The strategic placement of the chloro, fluoro, and carboxylate groups on the pyridine ring allows for a variety of subsequent chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions.

This guide provides an in-depth, objective comparison of two prominent synthetic routes for accessing this pivotal molecular framework. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for scalability and efficiency. All quantitative data is summarized for direct comparison, and detailed, validated protocols are provided for reproducibility.

Route 1: Selective Reductive Dechlorination of a Dichloro-Isonicotinate Precursor

This strategy is predicated on the construction of a di-chlorinated pyridine ring, followed by the selective removal of one of the chloro substituents. The primary advantage of this approach lies in the often straightforward synthesis of symmetrical or readily available precursors, with the main challenge being the achievement of high regioselectivity in the reduction step.

The overall workflow for this route is depicted below:

A Ethyl 2,6-dichloro-5-fluoronicotinate B Selective Reduction (Dechlorination at C6) A->B Zn powder, Acetic Acid/Water C Ethyl 2-chloro-5-fluoronicotinate (Final Product) B->C Yield: 62% Purity: 99%

Caption: Workflow for the Selective Reductive Dechlorination Route.

Causality Behind Experimental Choices

The key to this route is the selective removal of the chlorine atom at the 6-position while leaving the 2-position untouched. This selectivity is achieved by exploiting the electronic and steric environment of the two chloro groups. The reduction is typically carried out using a dissolving metal reduction, such as zinc powder in an acidic medium (e.g., acetic acid)[1].

Mechanism of Selective Reduction: The reaction proceeds via single electron transfer from the metal (zinc) to the aromatic ring. The choice of a mild acid like acetic acid is crucial; it provides the necessary protons for the reductive dechlorination while being less harsh than strong mineral acids, which could lead to undesired side reactions or decomposition. Catalytic hydrogenolysis, for instance using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead), is another viable method that can offer high selectivity by carefully controlling catalyst activity and reaction conditions[1].

Comparative Data: Route 1
ParameterDetailsSource
Starting Material Ethyl 2,6-dichloro-5-fluoronicotinate[1]
Key Reagents Zinc powder, Acetic acid, Water[1]
Reaction Conditions Ice cooling followed by stirring at room temperature[1]
Reported Yield 62%[1]
Reported Purity 99% (by HPLC)[1]
Advantages High purity of the final product, mild reaction conditions.
Disadvantages Moderate yield, requires a specific dichlorinated precursor.
Experimental Protocol: Synthesis of Ethyl 2-chloro-5-fluoronicotinate

This protocol is adapted from a patented procedure[1].

  • Reaction Setup: To a 500 mL four-necked flask, add ethyl 2,6-dichloro-5-fluoronicotinate (20 g) and dissolve it in a mixture of acetic acid (190 mL) and water (10 mL).

  • Reagent Addition: While cooling the flask with an ice bath, add zinc powder (4 g) in portions.

  • Reaction: Stir the mixture at room temperature for 30 minutes. Repeat the addition of zinc powder (4 g) twice more, with 30 minutes of stirring after each addition.

  • Workup: Distill off the solvent under reduced pressure. Add a 5% aqueous solution of sodium bicarbonate (100 mL) and ethyl acetate (100 mL) to the residue for liquid-liquid extraction.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (100 mL each).

  • Washing: Combine the organic layers and wash with 5% sodium bicarbonate solution (100 mL) followed by a saturated sodium chloride solution (100 mL).

  • Purification: Distill off the solvent to obtain a reddish-brown oil. Purify the crude product by distillation under reduced pressure to yield ethyl 2-chloro-5-fluoronicotinate (10.6 g, 62% yield)[1].

Route 2: Synthesis from 5-Fluorouracil via Dichlorination

A common and industrially relevant starting material for fluorinated pyrimidines and pyridines is 5-fluorouracil (5-FU). This route involves the conversion of the uracil ring into a dichlorinated intermediate, which can then be used to synthesize the target compound. While the provided references primarily discuss the synthesis of 2,4-dichloro-5-fluoropyrimidine, the principles are foundational for creating dichlorinated heterocyclic intermediates.

The general transformation is as follows:

A 5-Fluorouracil B Chlorination A->B POCl₃, N,N-dimethylaniline C 2,4-Dichloro-5-fluoropyrimidine B->C Yield: up to 95%

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Ethyl 2-chloro-5-fluoropyridine-4-acetate

An In-depth Operational and Safety Directive for Drug Development Professionals As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the principles of chemical saf...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Operational and Safety Directive for Drug Development Professionals

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the principles of chemical safety. This guide provides a comprehensive framework for the safe handling of Ethyl 2-chloro-5-fluoropyridine-4-acetate, a halogenated pyridine derivative. Such compounds are invaluable in synthetic chemistry but demand a rigorous and informed approach to minimize risk. This document is structured to provide not just the "what" but the "why" behind each safety recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: Know Your Reagent

Primary Hazards:

  • Skin and Eye Damage: Based on related compounds, this chemical is expected to cause skin irritation and serious eye damage.[1] Direct contact can lead to chemical burns.

  • Toxicity: Halogenated organic compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[2] Vapors may cause drowsiness or dizziness.

  • Flammability: While not explicitly stated for this compound, related ethyl acetate and chloroacetate compounds are flammable liquids and vapors.[2] It is crucial to keep the compound away from heat, sparks, and open flames.

A thorough risk assessment is the foundational step before any handling procedure. This involves reviewing the Safety Data Sheet (SDS) and understanding the specific hazards associated with the quantities being used and the operations being performed.[3]

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure mitigation. However, appropriate PPE is mandatory as the final barrier between the researcher and the chemical.[3]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber, Viton®, or laminate films recommended).[3]Standard nitrile gloves may not provide sufficient protection against chlorinated compounds. Always consult the glove manufacturer's resistance guide.
Eye & Face Protection Chemical splash goggles are the minimum requirement. A full-face shield must be worn over goggles when there is a risk of splashing.[3][4]Protects against severe eye damage from direct contact with the liquid or its vapors.[1]
Body Protection A buttoned lab coat is required for all procedures. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls (e.g., Tychem®) are necessary.[3][5]Prevents skin contact and contamination of personal clothing.[4]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[3]Minimizes the inhalation of potentially toxic vapors.[1] If work outside a fume hood is unavoidable, a qualified safety professional must determine the appropriate respiratory protection.[3]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize exposure and prevent accidents. This protocol should be adapted to the specific requirements of your experiment.

Workflow for Safe Handling of Ethyl 2-chloro-5-fluoropyridine-4-acetate

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase prep1 1. Conduct Risk Assessment (Review SDS, identify hazards) prep2 2. Verify Fume Hood Operation prep1->prep2 prep3 3. Assemble All Glassware & Reagents prep2->prep3 prep4 4. Don Full & Appropriate PPE prep3->prep4 handle1 5. Weigh/Measure Compound prep4->handle1 Proceed to handling handle2 6. Perform Chemical Reaction (Keep containers closed when possible) handle1->handle2 post1 7. Decontaminate Glassware & Surfaces handle2->post1 Experiment complete post2 8. Segregate & Label Hazardous Waste post1->post2 post3 9. Safely Remove PPE post2->post3 post4 10. Wash Hands Thoroughly post3->post4

Caption: A systematic workflow for handling halogenated pyridines.

Detailed Steps:

  • Preparation :

    • Ensure the chemical fume hood is certified and functioning correctly.[3]

    • Cover the work surface with disposable absorbent bench paper.[6]

    • Assemble all necessary equipment and reagents to avoid interruptions.[6]

    • Don all PPE as specified in the table above.

  • Handling the Compound :

    • Conduct all manipulations, including weighing and transferring, within the fume hood.[6]

    • Use non-sparking tools and ground equipment to prevent static discharge, especially given the potential flammability.[1][2]

    • Keep containers tightly closed when not in use to minimize vapor release.

  • Post-Handling :

    • Decontaminate all non-disposable equipment with a suitable solvent. Collect the rinse as hazardous waste.[6]

    • Wipe down the work surface of the fume hood.

    • Carefully remove PPE, avoiding cross-contamination, and dispose of it in the appropriate waste stream.[6]

    • Wash hands and forearms thoroughly with soap and water.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: Eliminate all ignition sources.[7]

  • Contain: Use a liquid-absorbent material (e.g., Chemizorb®) to contain the spill, working from the outside in.[3]

  • Clean-Up: Wearing appropriate PPE, collect the absorbent material and place it in a sealed, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing Ethyl 2-chloro-5-fluoropyridine-4-acetate must be treated as hazardous waste.[3]

  • Liquid Waste: Collect all solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: Contaminated items such as gloves, bench paper, and absorbent materials must be placed in a separate, sealed hazardous waste container.[3]

  • Container Disposal: Uncleaned, empty containers should be treated as the product itself and disposed of accordingly.

All waste disposal must adhere to your institution's and local regulatory guidelines. Contact your Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these principles and protocols, you can effectively manage the risks associated with Ethyl 2-chloro-5-fluoropyridine-4-acetate, ensuring a safe and productive research environment.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Safety Data Sheet: ethyl chloroacetate. Chemos GmbH & Co. KG.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
  • Personal Protective Equipment. Environmental Health & Safety Services.
  • Halogenation of pyridines. Google Patents.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • SAFETY DATA SHEET. Meridian Bioscience.
  • Personal protective equipment (PPE) for the hazmat sector. DuPont.
  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube.
  • SAFETY DATA SHEET. MilliporeSigma.
  • Chlorination Safety Protocols & PPE for Water Disinfection. Pipe Testing Services.
  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH.
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NIH National Library of Medicine.
  • SAFETY DATA SHEET. Merck Millipore.

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